MOG (35-55), human

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

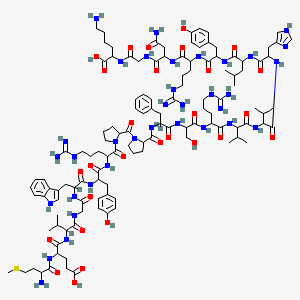

分子式 |

C120H179N35O28S |

|---|---|

分子量 |

2592.0 g/mol |

IUPAC 名称 |

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133) |

InChI 键 |

JZTWEKCSWFQBIT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

产品来源 |

United States |

Foundational & Exploratory

The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The Myelin Oligodendrocyte Glycoprotein (MOG), specifically the peptide fragment spanning amino acids 35-55 (MOG (35-55)), is a crucial autoantigen implicated in the pathogenesis of MS. This technical guide provides an in-depth analysis of the role of MOG (35-55) in MS, with a focus on its use in the widely studied animal model, Experimental Autoimmune Encephalomyelitis (EAE). We will delve into the immunological mechanisms, key signaling pathways, and detailed experimental protocols, presenting quantitative data in a structured format to aid in research and therapeutic development.

Introduction: MOG (35-55) as a Key Encephalitogen

Myelin Oligodendrocyte Glycoprotein is a glycoprotein exclusively expressed in the CNS on the outermost surface of myelin sheaths and oligodendrocytes.[1] Although a minor component of myelin, its extracellular domain is a primary target for autoimmune responses in MS. The MOG (35-55) peptide is a potent encephalitogen, capable of inducing a robust autoimmune response characterized by T-cell and B-cell activation, leading to CNS inflammation, demyelination, and axonal damage that mirror the pathological hallmarks of MS.[2] The use of MOG (35-55) to induce EAE in susceptible rodent strains, particularly C57BL/6 mice, has become an indispensable tool for investigating the immunopathological mechanisms of MS and for the preclinical evaluation of novel therapeutic agents.[3][4]

The Immunological Cascade Triggered by MOG (35-55)

The pathogenesis of MOG (35-55)-induced EAE is a complex interplay between various components of the adaptive and innate immune systems. The initiation of the disease involves the recognition of the MOG (35-55) peptide by autoreactive T lymphocytes.

T-Cell-Mediated Immunity

CD4+ T Helper Cells: Autoreactive CD4+ T cells are the primary drivers of MOG (35-55)-induced EAE.[5][6] Upon activation by antigen-presenting cells (APCs) presenting the MOG (35-55) peptide in the context of MHC class II molecules, these T cells differentiate into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells.[7]

-

Th1 Cells: These cells are characterized by the production of interferon-gamma (IFN-γ), which activates macrophages and enhances their phagocytic and cytotoxic capabilities.

-

Th17 Cells: These cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS, contributing to the breakdown of the blood-brain barrier (BBB).[8] The IL-23/IL-17 axis is considered essential for the development of EAE.[9]

CD8+ Cytotoxic T Cells: While the role of CD4+ T cells is well-established, emerging evidence suggests that CD8+ T cells also contribute to the pathogenesis of EAE, although their exact encephalitogenic function is still under investigation.[6][10]

B-Cell and Antibody Contribution

Initially considered a purely T-cell-mediated disease, the role of B cells and antibodies in MOG (35-55)-induced EAE is now increasingly recognized.[11] B cells can act as potent APCs, promoting the activation and differentiation of autoreactive T cells. Furthermore, upon differentiation into plasma cells, they produce anti-MOG antibodies. These antibodies can contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[1][12] The presence of anti-MOG antibodies in the serum and cerebrospinal fluid of some MS patients correlates with disease severity.[1]

Quantitative Data in MOG (35-55)-Induced EAE

The following tables summarize key quantitative data from studies utilizing the MOG (35-55)-induced EAE model.

| Parameter | Mouse Strain | Value/Range | Reference |

| Disease Incidence | C57BL/6 | 80-100% | [3][5] |

| Day of Onset | C57BL/6 | 9-14 days post-immunization | [5][13] |

| Peak of Disease | C57BL/6 | 14-20 days post-immunization | [13][14] |

| Maximum Clinical Score | C57BL/6 | 3.2 ± 0.5 to 3.5-4.0 | [14] |

Table 1: Clinical Parameters of MOG (35-55)-Induced EAE in C57BL/6 Mice. This table outlines the typical clinical course of EAE induced by MOG (35-55) in C57BL/6 mice, a commonly used experimental model.

| Cytokine | Change in EAE | Key Role | Reference |

| IFN-γ | Increased | Th1 differentiation, macrophage activation | [10][15] |

| IL-17 | Increased | Th17 differentiation, neutrophil recruitment, BBB disruption | [8][9] |

| IL-6 | Increased | Pro-inflammatory, promotes Th17 differentiation | [15] |

| TNF-α | Increased | Pro-inflammatory, CNS inflammation | [15] |

| GM-CSF | Increased | Myeloid cell mobilization and activation | [8] |

| IL-10 | Variable | Anti-inflammatory, regulatory function | [15] |

| IL-1β | Increased | Pro-inflammatory | [15] |

Table 2: Cytokine Profile in MOG (35-55)-Induced EAE. This table summarizes the changes in key cytokine levels observed during the course of MOG (35-55)-induced EAE and their primary roles in the disease pathogenesis.

Detailed Experimental Protocols

The induction of EAE using MOG (35-55) is a standardized but sensitive procedure. The following protocol provides a detailed methodology based on established practices.[3][4][5]

Materials

-

MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS) or saline

-

C57BL/6 mice (female, 8-12 weeks old are commonly used)

-

Syringes and needles (various gauges)

-

Emulsification apparatus (e.g., two Luer-lock syringes and a connecting piece)

Protocol for EAE Induction

-

Preparation of MOG (35-55)/CFA Emulsion:

-

Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

-

In a sterile environment, mix the MOG (35-55) solution and CFA in a 1:1 ratio.

-

Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100-200 µL of the MOG (35-55)/CFA emulsion subcutaneously at two sites on the flank. The typical dose of MOG (35-55) is 100-200 µg per mouse.

-

-

Pertussis Toxin Administration:

-

On the day of immunization (day 0) and again 48 hours later (day 2), administer PTX via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

A typical dose is 100-300 ng of PTX per mouse, dissolved in sterile PBS.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Use a standardized scoring system (see Table 3).

-

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness |

| 3 | Complete hind limb paralysis |

| 4 | Hind and fore limb paralysis |

| 5 | Moribund or dead |

Table 3: Standard EAE Clinical Scoring Scale. This table provides a widely used scale for the daily assessment of disease severity in the EAE mouse model.[14][16]

Signaling Pathways in MOG (35-55)-Mediated Pathogenesis

The activation of autoreactive T cells by MOG (35-55) triggers a cascade of intracellular signaling events that are critical for their differentiation and effector function.

T-Cell Receptor (TCR) and Co-stimulatory Signaling

The initial step in T-cell activation is the engagement of the TCR with the MOG (35-55)-MHC class II complex on APCs. This, along with co-stimulatory signals (e.g., CD28-B7), initiates a signaling cascade involving kinases like Lck and ZAP-70, ultimately leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.

Caption: T-Cell Receptor (TCR) signaling cascade upon MOG (35-55) recognition.

JAK/STAT Signaling in T-Cell Differentiation

Cytokines present in the microenvironment play a crucial role in directing the differentiation of naive CD4+ T cells into specific effector lineages. This process is largely mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[9][17]

-

Th1 Differentiation: IL-12, acting through its receptor, activates JAK2 and TYK2, leading to the phosphorylation and activation of STAT4. STAT4 then translocates to the nucleus and induces the expression of T-bet, the master transcription factor for Th1 cells, and IFN-γ.

-

Th17 Differentiation: A combination of TGF-β and IL-6 activates STAT3. IL-23 is then crucial for the stabilization and expansion of the Th17 population, also signaling through the JAK/STAT pathway. STAT3 induces the expression of RORγt, the master transcription factor for Th17 cells, and the production of IL-17.

Caption: JAK/STAT signaling pathways in Th1 and Th17 cell differentiation.

Conclusion and Future Directions

The MOG (35-55) peptide has proven to be an invaluable tool in unraveling the complex immunopathogenesis of multiple sclerosis. The EAE model induced by this peptide faithfully recapitulates many of the key features of the human disease, providing a robust platform for studying disease mechanisms and for the development of novel therapeutics. A thorough understanding of the cellular and molecular events triggered by MOG (35-55), from T-cell activation and differentiation to the intricate signaling pathways involved, is paramount for the rational design of next-generation therapies for MS. Future research should continue to focus on dissecting the precise roles of different immune cell subsets, further elucidating the signaling networks that govern their function, and translating these findings into effective clinical interventions for patients with this debilitating disease. The potential for developing tolerogenic therapies using MOG (35-55) or its derivatives also represents a promising avenue for future investigation.[18][19]

References

- 1. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]

- 2. pnas.org [pnas.org]

- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. rupress.org [rupress.org]

- 9. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 12. Influence of type I IFN signaling on anti-MOG antibody-mediated demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 17. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Myelin Oligodendrocyte Glycoprotein (MOG)35-55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

MOG (35-55): An Immunodominant Epitope in Autoimmune Demyelination - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein of the central nervous system (CNS) myelin sheath. The peptide fragment spanning amino acids 35-55 of MOG has been identified as an immunodominant epitope in the context of autoimmune demyelinating diseases, most notably as a key initiator of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). This technical guide provides an in-depth overview of the role of MOG (35-55) in eliciting an autoimmune response, focusing on its interaction with the major histocompatibility complex (MHC), subsequent T cell activation, and the experimental methodologies used to study these phenomena. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of autoimmune neuroinflammation and the development of novel therapeutics.

Quantitative Data on MOG (35-55) Immunogenicity

The immunodominance of MOG (35-55) is underpinned by its binding affinity to specific MHC class II molecules and the subsequent activation of autoreactive T cells. The following tables summarize key quantitative data related to these interactions and the resulting pathology in EAE models.

Table 1: MOG (35-55) Induced EAE Clinical Scores in C57BL/6 Mice

| Parameter | Value | Reference |

| Typical Onset of Disease | 9-14 days post-immunization | [1] |

| Peak of Disease | 3-5 days after onset | [1] |

| Typical Peak Clinical Score | 2.5 - 3.5 | [1] |

| Disease Incidence | 80-100% | [1] |

Clinical scores are typically graded on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.[2][3][4]

Table 2: Cytokine Profile in Splenocytes from MOG (35-55) EAE Mice

| Cytokine | EAE + PBS i.v. (pg/ml) | EAE + MOG i.v. (pg/ml) | Reference |

| IL-17 | 2102.8 ± 306.2 | 649.5 ± 69.3 | [5] |

| IFN-γ | 1503.5 ± 123.5 | 621.1 ± 141.3 | [5] |

Data represent mean ± standard deviation. Intravenous (i.v.) administration of MOG (35-55) can induce tolerance and suppress cytokine production.[5]

Table 3: Frequency of MOG-Specific B Cells in Human Subjects

| Subject Group | Frequency of MOG-BBR (%) | Reference |

| Relapsing-Remitting MS (RRMS) | 0.86 ± 0.12 | [6] |

| Healthy Individuals (HI) | 1.33 ± 0.14 | [6] |

MOG-BBR refers to MOG-binding B cells forming rosettes. Data represent mean ± standard error of the mean.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments studying MOG (35-55) immunogenicity. The following sections provide step-by-step protocols for key assays.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for MS and is commonly induced in C57BL/6 mice using MOG (35-55).[1][7]

Materials:

-

MOG (35-55) peptide (lyophilized)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

Sterile 1 ml syringes with 26G or 27G needles

-

Female C57BL/6 mice, 8-12 weeks old

Protocol:

-

Preparation of MOG (35-55)/CFA Emulsion:

-

Reconstitute lyophilized MOG (35-55) peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/ml.[7]

-

Prepare CFA containing 4 mg/ml of Mycobacterium tuberculosis H37Ra.

-

In a sterile glass beaker on ice, combine the MOG (35-55) solution and CFA in a 1:1 ratio.[7][8]

-

Emulsify the mixture using two glass syringes connected by a three-way stopcock until a thick, stable emulsion is formed.[7] A drop of the emulsion should not disperse when placed in water.[8]

-

Load the emulsion into 1 ml syringes for injection.

-

-

Immunization:

-

Anesthetize the mice.

-

Administer a total of 200 µl of the MOG (35-55)/CFA emulsion subcutaneously, typically distributed over two sites on the flanks.[1][8] Some protocols also suggest a third injection at the base of the tail.[8]

-

On the day of immunization (day 0) and again 48 hours later (day 2), administer 200 ng of PTX in 200 µl of PBS via intraperitoneal (i.p.) injection.[9]

-

-

Clinical Scoring:

Table 4: Standard EAE Clinical Scoring Scale

| Score | Clinical Signs |

| 0 | No overt signs of disease. |

| 0.5 | Tip of tail is limp. |

| 1.0 | Limp tail. |

| 1.5 | Limp tail and hind limb weakness. |

| 2.0 | Limp tail and definite hind limb weakness. |

| 2.5 | Limp tail and paralysis of one hind limb. |

| 3.0 | Complete paralysis of both hind limbs. |

| 3.5 | Complete hind limb paralysis and partial front limb paralysis. |

| 4.0 | Complete hind and front limb paralysis. |

| 5.0 | Moribund state or death. |

T Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of MOG (35-55)-specific T cells in response to antigen stimulation.[11]

Materials:

-

Spleens from immunized and control mice

-

RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and L-glutamine

-

MOG (35-55) peptide

-

[³H]-Thymidine

-

96-well round-bottom plates

-

Cell harvester and scintillation counter

Protocol:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Plate the splenocytes at a density of 5 x 10⁵ cells/well in a 96-well plate.[11]

-

Stimulate the cells with varying concentrations of MOG (35-55) peptide (e.g., 0, 10, 50, 100 µg/ml) in triplicate.

-

Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.[11]

-

During the last 16-24 hours of culture, pulse the cells with 1 µCi of [³H]-thymidine per well.[11]

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Calculate the stimulation index (SI) as the ratio of counts per minute (cpm) in stimulated wells to the cpm in unstimulated wells.[12]

Cytokine Profiling by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines produced by MOG (35-55)-reactive T cells.[5]

Materials:

-

Supernatants from cultured splenocytes (from T cell proliferation assay)

-

ELISA plates pre-coated with capture antibodies for the cytokines of interest (e.g., IFN-γ, IL-17)

-

Detection antibodies conjugated to an enzyme (e.g., HRP)

-

Recombinant cytokine standards

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Plate reader

Protocol:

-

Add 100 µl of standards and culture supernatants to the wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate multiple times with wash buffer.

-

Add 100 µl of the biotin-conjugated detection antibody to each well and incubate for 2 hours at room temperature.[13]

-

Wash the plate.

-

Add 100 µl of streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.[13]

-

Wash the plate.

-

Add 100 µl of TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction by adding 50 µl of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

MHC-Peptide Binding Assay

This assay measures the binding affinity of MOG (35-55) to MHC class II molecules.[14][15]

Materials:

-

Purified, soluble MHC class II molecules

-

Fluorescently labeled or radiolabeled high-affinity probe peptide

-

Unlabeled MOG (35-55) peptide

-

Incubation buffer

-

Method for detecting binding (e.g., fluorescence polarization, scintillation counting)

Protocol (Competition Assay):

-

Incubate a fixed concentration of purified MHC class II molecules with a fixed concentration of the labeled probe peptide.[14][15]

-

Add serial dilutions of the unlabeled MOG (35-55) competitor peptide to the mixture.

-

Incubate the mixture for 48-72 hours at 37°C to allow for binding to reach equilibrium.[14][15]

-

Measure the amount of labeled probe peptide bound to the MHC molecules.

-

Plot the percentage of inhibition of probe peptide binding against the concentration of the MOG (35-55) peptide.

-

Determine the IC₅₀ value, which is the concentration of MOG (35-55) required to inhibit 50% of the labeled probe peptide binding. This value is an inverse measure of the binding affinity.[14][15]

Signaling Pathways and Experimental Workflows

The activation of T cells by MOG (35-55) involves a complex cascade of intracellular signaling events. Experimental workflows are designed to dissect these pathways and assess the immunogenicity of the peptide.

MOG (35-55)-Mediated T Cell Activation Signaling Pathway

The binding of the MOG (35-55)-MHC II complex to the T cell receptor (TCR) on a CD4+ T helper cell initiates a signaling cascade that leads to T cell activation, proliferation, and cytokine production. Key pathways involved include the JAK/STAT and NF-κB pathways.[5]

Experimental Workflow for Assessing MOG (35-55) Immunogenicity

The following diagram illustrates a typical workflow for investigating the immunogenic properties of the MOG (35-55) peptide.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 3. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]

- 4. biospective.com [biospective.com]

- 5. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decreased Frequency of Circulating Myelin Oligodendrocyte Glycoprotein B Lymphocytes in Patients with Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

- 9. biorxiv.org [biorxiv.org]

- 10. inotiv.com [inotiv.com]

- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of MOG (35-55)-Induced Demyelination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying demyelination induced by the myelin oligodendrocyte glycoprotein (MOG) peptide 35-55. This model, a cornerstone of experimental autoimmune encephalomyelitis (EAE), serves as a critical tool for investigating the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutic agents. This document details the cellular and molecular cascades, presents quantitative data from key studies, outlines experimental protocols, and visualizes the intricate signaling pathways and workflows involved.

Core Pathogenic Mechanism: A T Cell-Driven Autoimmune Attack

The induction of EAE with MOG (35-55) peptide triggers a complex and multifaceted autoimmune response that culminates in the destruction of the myelin sheath surrounding nerve fibers in the central nervous system (CNS). The pathogenic cascade is primarily initiated and orchestrated by autoreactive CD4+ T helper (Th) cells, with significant contributions from other immune cells, including B cells, CD8+ T cells, and macrophages.

A crucial initiating event is the activation of MOG (35-55)-specific CD4+ T cells in the periphery. This process is often facilitated by molecular mimicry, where similarities between the MOG peptide and components of infectious agents or gut microbiota can lead to the erroneous activation of self-reactive T cells. Once activated, these T cells differentiate into pro-inflammatory subsets, primarily Th1 and Th17 cells. These effector T cells then migrate to the CNS, where they are reactivated upon encountering the MOG (35-55) peptide presented by antigen-presenting cells (APCs) such as microglia and infiltrating macrophages. This reactivation triggers a cascade of inflammatory events, including the release of cytotoxic cytokines, recruitment of other immune cells, and direct or indirect damage to oligodendrocytes and the myelin sheath.

Cellular and Molecular Mediators of Demyelination

The demyelination process in MOG (35-55)-induced EAE is a well-orchestrated attack involving a variety of immune cells and their secreted effector molecules.

CD4+ T Cells: These are the central players in initiating and driving the disease.

-

Th1 Cells: Characterized by the production of interferon-gamma (IFN-γ), Th1 cells activate macrophages and promote a cell-mediated inflammatory response.

-

Th17 Cells: These cells, which produce interleukin-17 (IL-17), are potent inducers of inflammation and are critical for recruiting neutrophils and other inflammatory cells to the CNS. The differentiation of Th17 cells is driven by cytokines such as IL-6 and IL-23.[1]

B Cells: While the MOG (35-55) model is considered primarily T cell-driven, B cells contribute to the pathology through several mechanisms.[2] They can act as potent APCs, presenting the MOG peptide to T cells and thereby amplifying the T cell response. Additionally, they can differentiate into plasma cells and produce anti-MOG antibodies, which can contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.

CD8+ T Cells: The role of CD8+ T cells in this specific EAE model is more complex, with studies suggesting both pathogenic and regulatory functions. Some CD8+ T cells may directly attack and kill oligodendrocytes, while others may have a regulatory role, suppressing the activity of autoreactive CD4+ T cells.

Macrophages and Microglia: These myeloid cells are key effectors of demyelination. Activated by signals from Th1 cells, they phagocytose myelin debris and release a cocktail of pro-inflammatory cytokines, reactive oxygen species, and proteases that directly damage the myelin sheath and axons.

Cytokines: A complex interplay of cytokines orchestrates the inflammatory response in the CNS.

-

Pro-inflammatory cytokines such as IFN-γ, IL-17, TNF-α, and IL-6 fuel the inflammatory cascade and contribute to tissue damage.

-

Anti-inflammatory cytokines like IL-10 can downregulate the immune response and limit the extent of demyelination.

Quantitative Data in MOG (35-55) EAE

The following tables summarize key quantitative data from studies using the MOG (35-55) EAE model, providing insights into the dynamics of the disease process.

Table 1: Immune Cell Infiltration in the Spinal Cord at Peak of Disease (Day 15-20 post-immunization)

| Cell Type | Marker | Approximate Percentage of Infiltrating Leukocytes | Reference |

| T helper cells | CD4+ | 30-40% | [3] |

| Cytotoxic T cells | CD8+ | 10-20% | [3] |

| B cells | CD19+ | 5-15% | [2] |

| Macrophages/Microglia | CD11b+ | 40-50% | [3] |

Table 2: Pro-inflammatory Cytokine Concentrations in the CNS at Peak of Disease

| Cytokine | Concentration Range (pg/mL) | Reference |

| IFN-γ | 100 - 500 | [3][4] |

| IL-17A | 50 - 300 | [1][4] |

| IL-6 | 50 - 200 | [4][5] |

| TNF-α | 20 - 100 | [5] |

Table 3: Demyelination and Axonal Loss in the Spinal Cord (Chronic Phase)

| Parameter | Method | Quantitative Finding | Reference |

| Demyelination | Luxol Fast Blue Staining | 20-40% reduction in myelinated area | [6][7] |

| Axonal Loss | Silver Staining / Immunohistochemistry | 15-30% reduction in axonal density | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the MOG (35-55) EAE model.

Induction of EAE in C57BL/6 Mice

Materials:

-

MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an equal volume of CFA.

-

Create a stable water-in-oil emulsion by vigorously mixing the MOG peptide solution and CFA. This can be achieved by using two glass syringes connected by a Luer lock. The final concentration of MOG in the emulsion should be 1 mg/mL.

-

-

Immunization:

-

On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 µL per mouse, delivering 200 µg of MOG peptide).

-

-

Pertussis Toxin Administration:

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally in a volume of 100-200 µL of sterile PBS.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, typically starting from day 7 post-immunization. A standard scoring system is used:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

Histological Analysis of Demyelination (Luxol Fast Blue Staining)

Materials:

-

Paraffin-embedded spinal cord sections

-

Luxol Fast Blue (LFB) solution (0.1% in 95% ethanol with 0.1% acetic acid)

-

0.05% Lithium carbonate solution

-

70% Ethanol

-

Cresyl violet solution (for counterstaining)

-

Xylene and ethanol series for deparaffinization and rehydration

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Staining:

-

Incubate slides in LFB solution at 56-60°C for 2-4 hours or overnight at room temperature.

-

-

Differentiation:

-

Rinse slides in 95% ethanol to remove excess stain.

-

Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.

-

Immediately transfer to 70% ethanol to stop the differentiation (2 changes, 30 seconds each).

-

Rinse in distilled water.

-

Check for differentiation under a microscope. Gray matter should be colorless, and white matter should be blue. Repeat differentiation if necessary.

-

-

Counterstaining (Optional):

-

Stain with cresyl violet solution for 30-60 seconds.

-

Differentiate in 95% ethanol.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a coverslip using a resinous mounting medium.

-

Quantification: The extent of demyelination can be quantified by capturing images of the stained sections and using image analysis software to measure the area of LFB staining relative to the total white matter area.

Flow Cytometry for Immune Cell Profiling in the CNS

Materials:

-

Spinal cord tissue from EAE mice

-

Collagenase D and DNase I

-

Percoll gradient (e.g., 30%/70%)

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, CD19, CD11b)

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

Procedure:

-

CNS Tissue Digestion:

-

Perfuse mice with ice-cold PBS to remove blood from the CNS.

-

Dissect the spinal cord and mince it into small pieces.

-

Digest the tissue with Collagenase D and DNase I at 37°C for 30-45 minutes.

-

-

Mononuclear Cell Isolation:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Isolate mononuclear cells using a Percoll gradient. Layer the cell suspension on top of the gradient and centrifuge. The mononuclear cells will be at the interphase.

-

-

Antibody Staining:

-

Wash the isolated cells with FACS buffer.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired cell surface markers on ice for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on specific cell populations based on their marker expression. A common gating strategy is to first gate on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune cell subsets.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in MOG (35-55)-induced demyelination.

Caption: Experimental workflow for MOG (35-55)-induced EAE.

References

- 1. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 2. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]

- 3. oncotarget.com [oncotarget.com]

- 4. pnas.org [pnas.org]

- 5. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 7. Pattern of axonal injury in murine myelin oligodendrocyte glycoprotein induced experimental autoimmune encephalomyelitis: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Myelin Oligodendrocyte Glycoprotein (35-55) with MHC Class II Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG), specifically the peptide fragment spanning amino acids 35-55 (MOG(35-55)), is a crucial immunodominant epitope in the context of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). The presentation of this self-peptide by Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs) to autoreactive CD4+ T-cells is a critical event in the initiation and propagation of the inflammatory cascade that leads to myelin destruction. Understanding the intricacies of the MOG(35-55)-MHC class II interaction is paramount for the development of targeted immunotherapies for these debilitating conditions. This guide provides a comprehensive overview of the current knowledge, including quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

MOG(35-55) Interaction with MHC Class II Molecules

The binding of MOG(35-55) to MHC class II molecules is a prerequisite for its recognition by T-cell receptors (TCRs) and subsequent T-cell activation. This interaction is governed by the specific amino acid sequence of the peptide and the polymorphic residues within the peptide-binding groove of the MHC class II molecule.

Binding Motifs and Key Anchor Residues

The affinity of MOG(35-55) for a particular MHC class II allele is determined by the fit of specific amino acid side chains of the peptide into "pockets" within the MHC binding groove.

-

H-2-IAb (Mouse): In the C57BL/6 mouse model of experimental autoimmune encephalomyelitis (EAE), the H-2-IAb molecule is the primary restricting element for MOG(35-55)-induced disease. Molecular modeling and mutagenesis studies have identified key anchor residues within the MOG(35-55) peptide for binding to H-2-IAb.[1] Tyrosine at position 40 (Y40) is a dominant anchor residue, fitting into the p1 pocket of the I-Ab binding groove.[1][2] Other residues, such as Proline at position 43 (P43), Serine at position 45 (S45), and Valine at position 48 (V48), also contribute to the binding by fitting into the p4, p6, and p9 pockets, respectively.[1] Residues like Tryptophan 39 (W39), Arginine 41 (R41), Phenylalanine 44 (F44), Arginine 46 (R46), Valine 47 (V47), and Histidine 49 (H49) are thought to project upwards from the binding groove, making them available for TCR contact.[1][2]

-

HLA-DR2 (Human): The human MHC class II allele HLA-DRB1*1501 (a component of the DR2 serotype) is strongly associated with susceptibility to MS. Mouse MOG(35-55) is a potent encephalitogen in transgenic mice expressing HLA-DR2.[3] For binding to HLA-DR2, Tyrosine at position 40 (Y40) of the MOG peptide is also considered a key anchor residue.[4] The interaction is further stabilized by other residues along the peptide backbone. Human MOG(35-55) differs from the mouse sequence at position 42, with a Proline replacing a Serine.[5][6] This substitution, while allowing the peptide to be immunogenic, renders it non-encephalitogenic in HLA-DR2 transgenic mice, highlighting the subtle yet critical nature of the peptide-MHC interaction.[3][6]

Structural Insights

To date, an experimental crystal structure of the MOG(35-55) peptide in complex with an MHC class II molecule has not been deposited in the Protein Data Bank (PDB). However, the crystal structure of the extracellular domain of MOG has been solved (PDB ID: 1PY9), revealing that the MOG(35-55) region is partially occluded within a dimer interface.[7]

A molecular model of the MOG(35-55) peptide bound to the H-2-IAb molecule has been generated based on the crystal structure of H-2-IAb complexed with a human CLIP peptide.[1] This model supports the identification of Y40 as a key anchor residue fitting into the p1 pocket of the MHC binding groove.[1] The model also illustrates how other residues are positioned within the groove to stabilize the interaction, while the TCR contact residues are exposed on the surface of the complex.[1]

Data Presentation

Table 1: Binding Affinity of MOG(35-55) and Analogs to MHC Class II Alleles

The following table summarizes available quantitative data on the binding affinity of MOG(35-55) and its truncated forms to MHC class II molecules, typically expressed as the concentration required to inhibit the binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.

| Peptide | MHC Class II Allele | IC50 (nM) | Reference |

| MOG(38-51) | I-Ab | 354 | [8] |

| OVA(324-337) (Control) | I-Ab | 400 | [8] |

Table 2: Susceptibility of Mouse Strains with Different H-2 Haplotypes to MOG(35-55)-Induced EAE

The genetic background, particularly the MHC haplotype, of mouse strains dictates their susceptibility to EAE induced by MOG(35-55).

| Mouse Strain | H-2 Haplotype | Susceptibility to MOG(35-55) EAE | References |

| C57BL/6 | b | Susceptible | [9][10] |

| PL/J | u | Susceptible | [9] |

| NOD | g7 | Susceptible | [9][11][12] |

| Biozzi | dq1 | Susceptible | [9] |

| SJL/J | s | Resistant | [11] |

| B10.S | s | Resistant | [11] |

| III (NOD congenic) | g7 | Resistant | [11] |

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of MOG(35-55)-specific T-cells in response to antigen presentation by APCs.

Materials:

-

MOG(35-55) peptide

-

Spleens from MOG(35-55)-immunized mice

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

96-well round-bottom culture plates

-

[3H]-thymidine

-

Cell harvester

-

Scintillation counter

Methodology:

-

Preparation of Splenocytes:

-

Aseptically remove spleens from MOG(35-55)-immunized mice.

-

Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides or using a cell strainer.

-

Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

-

Wash the splenocytes twice with complete RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration using a hemocytometer.

-

-

Cell Culture:

-

Seed the splenocytes into 96-well round-bottom plates at a density of 2 x 10^5 to 5 x 10^5 cells per well.

-

Add MOG(35-55) peptide to the wells at various concentrations (e.g., 0, 1, 10, 20, 50, 100 µg/mL).

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Measurement of Proliferation:

-

During the last 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis:

-

The results are typically expressed as counts per minute (cpm) or as a stimulation index (SI), calculated as the mean cpm of stimulated cultures divided by the mean cpm of unstimulated cultures.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., MHC class II) and an analyte (e.g., MOG(35-55) peptide).[13][14]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Soluble, purified MHC class II molecules

-

MOG(35-55) peptide

-

Immobilization buffers (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified soluble MHC class II molecules over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the MOG(35-55) peptide (analyte) over the sensor surface with the immobilized MHC class II molecules.

-

Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the ligand. This generates a sensorgram showing the association phase.

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the peptide from the MHC class II molecule, which generates the dissociation phase of the sensorgram.

-

-

Regeneration:

-

Inject a pulse of regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to appropriate binding models using the instrument's software. The KD is a measure of the binding affinity (KD = kd/ka).

-

Signaling Pathways

T-Cell Receptor (TCR) Signaling Upon MOG(35-55)-MHC Class II Recognition

The engagement of the TCR and its co-receptor (CD4) by the MOG(35-55)-MHC class II complex on an APC initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.[15][16][17][18][19][20]

The initial event is the activation of Src-family protein tyrosine kinases, particularly Lck, which is associated with the cytoplasmic tail of the CD4 co-receptor.[17][18][21] Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex.[15][17][21]

Phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[15][17] Once recruited, ZAP-70 is also phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adapter proteins, including LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[16]

The phosphorylation of LAT and SLP-76 creates a scaffold for the assembly of a larger signaling complex that activates multiple downstream pathways:

-

Phospholipase C-γ1 (PLC-γ1) Pathway: PLC-γ1 is recruited to the LAT/SLP-76 complex and activated. It then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][19]

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of Ca2+ into the cytoplasm. The subsequent influx of extracellular Ca2+ activates the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and activate gene transcription, including the gene for IL-2.[17]

-

DAG activates Protein Kinase C-θ (PKC-θ) and the Ras/MAPK pathway. This leads to the activation of the transcription factors NF-κB and AP-1 (a complex of Fos and Jun), which also contribute to the expression of genes involved in T-cell activation and differentiation.[17][18]

-

-

PI3K-Akt Pathway: The PI3K-Akt pathway is also activated downstream of the TCR and co-stimulatory signals (e.g., from CD28), promoting cell survival, proliferation, and metabolic reprogramming.[18]

Caption: TCR Signaling Cascade upon Antigen Recognition.

Experimental Workflows

Workflow for Peptide-MHC Binding Assay

The following diagram illustrates a typical workflow for a competitive peptide-MHC class II binding assay.

Caption: Competitive Peptide-MHC Binding Assay Workflow.

Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in a T-cell proliferation assay.

Caption: T-Cell Proliferation Assay Experimental Workflow.

Conclusion

The interaction between MOG(35-55) and MHC class II molecules is a cornerstone of the autoimmune response in EAE and is strongly implicated in the pathogenesis of MS. A thorough understanding of the structural basis of this interaction, the binding affinities to different MHC alleles, and the downstream signaling events is critical for the rational design of novel therapeutics. This guide has provided a detailed overview of these aspects, including practical experimental protocols and visual representations of key processes. Future research focused on obtaining a high-resolution crystal structure of the MOG(35-55)-MHC class II complex and expanding the quantitative binding data across a wider range of human HLA alleles will be invaluable for the development of next-generation antigen-specific immunotherapies aimed at inducing tolerance and preventing autoimmune-mediated demyelination.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of MHC- and TCR-binding residues of the myelin oligodendrocyte glycoprotein 38-51 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myelin oligodendrocyte glycoprotein-35-55 peptide induces severe chronic experimental autoimmune encephalomyelitis in HLA-DR2-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Journey to the Conformational Analysis of T-Cell Epitope Peptides Involved in Multiple Sclerosis [mdpi.com]

- 5. Citrullinated human and murine MOG35–55 display distinct biophysical and biochemical behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Atheroprotective Vaccination with MHC-II Restricted Peptides from ApoB-100 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. JCI Insight - Analysis of CNS autoimmunity in genetically diverse mice reveals unique phenotypes and mechanisms [insight.jci.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Analysis of CNS autoimmunity in genetically diverse mice reveals unique phenotypes and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Studying MHC Class II Peptide Loading and Editing In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. cd-genomics.com [cd-genomics.com]

- 17. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 18. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 19. T-cell antigen receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cusabio.com [cusabio.com]

- 21. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of MOG (35-55)-Induced Neuroinflammation on Dopaminergic Neuron Regeneration: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous regeneration of dopaminergic (DA) neurons, a critical area of research for neurodegenerative diseases like Parkinson's, is profoundly influenced by the neuroinflammatory environment. Myelin Oligodendrocyte Glycoprotein (35-55) (MOG (35-55)), a peptide fragment commonly used to induce experimental autoimmune encephalomyelitis (EAE), serves as a powerful tool to investigate the intricate relationship between the immune system and dopaminergic neurogenesis. This technical guide synthesizes the current understanding of how MOG (35-55)-induced immune responses can paradoxically suppress or, in some contexts, confer protection to dopaminergic neurons. We present quantitative data from key studies, detailed experimental protocols for reproducing these findings, and visualizations of the implicated signaling pathways to provide a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Effects of MOG (35-55) on Dopaminergic Systems

The influence of MOG (35-55) on dopaminergic neurons is highly dependent on the context of its administration, particularly in relation to neuronal injury. The following tables summarize key quantitative findings from studies investigating these interactions.

Table 1: Suppressive Effect of MOG (35-55) Immunization on Dopaminergic Neuron Regeneration Following MPTP-Induced Injury

| Time Point Post-MPTP | Treatment Group | Striatal Dopamine Level (% of Control) | % Reduction in Regeneration vs. MPTP alone |

| Day 14 | MPTP + MOG (35-55) | Data not explicitly provided, but regeneration was 23% lower than MPTP alone[1] | 23%[1] |

| Day 28 | MPTP + MOG (35-55) | Regeneration was 17% lower than MPTP alone[1] | 17%[1] |

| Day 50 | MPTP + MOG (35-55) | Regeneration was 15% lower than MPTP alone[1] | 15%[1] |

Data synthesized from Balkowiec-Iskra et al., 2003.[1]

Table 2: Neuroprotective Effect of MOG (35-55) Immunization Prior to MPTP-Induced Injury

| Animal Age | Treatment Group | Outcome Measure | Neuroprotective Effect |

| 2 months | MOG (35-55) + CFA, then MPTP | Neuronal Survival | Substantially enhanced neuronal survival[2] |

| 10 months | MOG (35-55) + CFA, then MPTP | Neuronal Survival | More pronounced neuroprotective effect than in young mice[2] |

| 2 months | CFA alone, then MPTP | Neuronal Survival | Effective in preventing neuronal cell death, but to a smaller magnitude than MOG (35-55) + CFA[2] |

Data synthesized from Kurkowska-Jastrzebska et al., 2005.[2]

Table 3: Effect of MOG (35-55) and CFA Administration on Striatal Dopamine in Non-Injured Mice

| Time Point | Treatment Group | Striatal Dopamine (DA) Concentration (% Increase vs. Control) | Striatal DA Metabolites (HVA/DA and DOPAC/DA Ratios) |

| Day 9 | MOG (35-55) + CFA | 46% increase (p<0.01)[3] | Not specified |

| Day 13 | MOG (35-55) + CFA | 54% increase (p<0.01)[3] | Significantly lower, indicating decreased DA metabolism[3] |

| Day 13 | CFA alone | 86% increase (p<0.0001)[3] | Significantly lower, indicating decreased DA metabolism[3] |

Data synthesized from Balkowiec-Iskra et al., 2007.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG (35-55)

This protocol is a standard method for inducing a T-cell mediated autoimmune response against the central nervous system.

-

Materials:

-

MOG (35-55) peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

C57BL/6 mice (female, 8-12 weeks old)

-

-

Procedure:

-

Preparation of MOG (35-55)/CFA Emulsion: Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL. Create a 1:1 emulsion with CFA by vigorously vortexing or sonicating until a thick, stable emulsion is formed.

-

Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG (35-55)/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally.

-

Monitoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 9-14 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

MPTP-Induced Dopaminergic Neuron Lesion

This protocol describes the induction of a Parkinson's disease-like pathology through the selective destruction of dopaminergic neurons.

-

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

C57BL/6 mice (male, 8-12 weeks old)

-

-

Procedure:

-

Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution). Prepare fresh daily and protect from light.

-

Administration: Administer MPTP via intraperitoneal injection. A common sub-acute regimen involves four injections of 20 mg/kg at 2-hour intervals.

-

Post-Injection Care: Monitor animals closely for any signs of distress. The neurotoxic effects develop over several days.

-

Tissue Collection: At the desired time point (e.g., 7, 14, 28, or 50 days post-injection), euthanize the mice and collect brain tissue for analysis.

-

Quantification of Dopaminergic Neurons via Tyrosine Hydroxylase (TH) Immunohistochemistry

This protocol allows for the visualization and quantification of surviving dopaminergic neurons in the substantia nigra.

-

Materials:

-

Mouse brain sections (fixed and cryosectioned)

-

Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

DAPI for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect in sucrose solution before sectioning on a cryostat.

-

Blocking: Incubate brain sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Stain nuclei with DAPI, wash, and mount coverslips using an appropriate mounting medium.

-

Imaging and Quantification: Visualize sections using a fluorescence microscope. Perform stereological cell counting of TH-positive neurons in the substantia nigra pars compacta.

-

Measurement of Striatal Dopamine and Metabolites by HPLC

This protocol provides a method for the quantitative analysis of dopamine and its metabolites in brain tissue.

-

Materials:

-

Striatal tissue samples

-

Perchloric acid (PCA) with an internal standard (e.g., dihydroxybenzylamine)

-

Mobile phase for HPLC

-

HPLC system with an electrochemical detector

-

-

Procedure:

-

Sample Preparation: Dissect the striatum from fresh or frozen brain tissue. Homogenize the tissue in ice-cold PCA solution containing the internal standard.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

-

Injection: Collect the supernatant and inject a defined volume into the HPLC system.

-

Chromatography: Separate dopamine, DOPAC, and HVA using a reverse-phase column and the appropriate mobile phase.

-

Detection and Quantification: Detect the analytes using an electrochemical detector. Quantify the concentrations by comparing the peak areas to a standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

The interaction between MOG (35-55)-induced inflammation and dopaminergic neurons is mediated by a complex interplay of signaling cascades.

Caption: MOG (35-55) induced suppression of DA neuron regeneration.

Caption: Neuroprotective effect of MOG (35-55) pre-conditioning.

Experimental Workflows

The following diagrams outline the logical flow of the key experimental paradigms discussed in this guide.

Caption: Experimental workflows for studying MOG (35-55) effects.

Discussion

The experimental evidence presents a dualistic role for MOG (35-55)-induced neuroinflammation in the context of dopaminergic neuron survival and regeneration. When an autoimmune reaction is induced after a neurotoxic insult with MPTP, it significantly hampers the spontaneous recovery of dopaminergic neurons.[1] This is likely mediated by the activation of microglia and the subsequent release of pro-inflammatory cytokines and reactive oxygen species, which are known to be detrimental to dopaminergic neurons. The activation of TLR4 on microglia is a key pathway in recognizing damage-associated molecular patterns and initiating this inflammatory cascade.[4]

Conversely, when the immune system is pre-conditioned with MOG (35-55) and CFA before the MPTP injury, a neuroprotective phenotype emerges.[2] This suggests that the initial, peripheral immune activation may create a central nervous system environment that is more resilient to subsequent neurotoxic insults. The precise mechanisms for this protection are still under investigation but may involve the infiltration of regulatory immune cells or the systemic release of anti-inflammatory cytokines and neurotrophic factors that prime the brain for repair.

In a non-lesioned brain, the administration of MOG (35-55) and CFA leads to an increase in striatal dopamine levels, accompanied by a decrease in dopamine metabolism.[3] This suggests that neuroinflammation can directly modulate the function of the dopaminergic system, even in the absence of overt neuronal death.

Conclusion

The study of MOG (35-55) in the context of dopaminergic neuron regeneration provides a valuable model for understanding the complex and often contradictory role of neuroinflammation. The timing and nature of the immune response are critical determinants of the outcome, which can range from suppressed regeneration to robust neuroprotection. A deeper understanding of the signaling pathways that differentiate these outcomes is essential for the development of novel therapeutic strategies that can harness the beneficial aspects of the immune response to promote regeneration in neurodegenerative diseases. This guide provides a foundational resource for researchers aiming to explore this intricate interplay.

References

- 1. Neurotrophic Factors as Regenerative Therapy for Neurodegenerative Diseases: Current Status, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunization with myelin oligodendrocyte glycoprotein and complete Freund adjuvant partially protects dopaminergic neurons from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced damage in mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ane.pl [ane.pl]

- 4. researchgate.net [researchgate.net]

Decoding Encephalitogenicity: A Technical Guide to Human vs. Mouse MOG (35-55)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical differences in the encephalitogenic potential of the human and mouse variants of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55. Understanding these differences is paramount for the accurate interpretation of Experimental Autoimmune Encephalomyelitis (EAE) models and for the development of targeted therapeutics for multiple sclerosis.

Executive Summary

The immunodominant peptide MOG (35-55) is a cornerstone for inducing EAE, the primary animal model for multiple sclerosis. However, the peptide derived from human MOG exhibits significantly weaker encephalitogenicity in standard mouse models (C57BL/6) compared to its murine or rodent counterpart. This discrepancy stems from a single amino acid substitution at position 42. This substitution fundamentally alters the pathogenic mechanism, shifting from a robust T-cell-mediated response with the mouse peptide to a B-cell-dependent mechanism when the full-length human protein is used. This guide dissects the molecular and cellular basis for this divergence, presenting key data, experimental protocols, and pathway visualizations to inform future research and drug development.

Core Molecular Difference: A Single Amino Acid Substitution

The primary distinction between human and mouse MOG (35-55) lies at position 42 of the peptide sequence.

-

Human MOG (35-55): MEVGWYRPPP FSRVVHLYRNGK

-

Mouse/Rat MOG (35-55): MEVGWYRPPS FRVVHLYRNGK

This substitution of Proline (Pro, P) in the human sequence for Serine (Ser, S) in the mouse/rat sequence is the critical determinant of encephalitogenic potential in H-2b mice.[1][2]

Quantitative Comparison of Encephalitogenicity

The Serine-to-Proline substitution drastically attenuates the ability of the MOG peptide to induce EAE in C57BL/6 mice. While the mouse peptide is a potent inducer of chronic EAE, the human peptide is only weakly encephalitogenic, inducing minimal clinical signs of disease.[3][4]

| Parameter | Mouse MOG (35-55) (S42) | Human MOG (35-55) (P42) | Reference |

| Encephalitogenicity | High | Weak / Minimal | [3][4] |

| Typical Maximum EAE Score | 3.0 - 4.0 | 0.5 - 1.0 | [5] |

| Day 40 Disease Index | ~447 | ~103 | [3] |

| Pathogenic Mechanism | T-Cell Dependent | B-Cell Dependent (with full protein) | [6][7] |

| Immunogenicity in Mice | High | Moderate (induces T-cell proliferation) | [8] |

Note: EAE scores are typically on a 0-5 scale, where 0 is no disease and 5 is moribund. The Disease Index is a cumulative measure of disease severity over time.

Mechanistic Divergence: T-Cell vs. B-Cell Driven Pathogenesis

The single amino acid change dictates a fundamental shift in the immune cell type that drives the autoimmune response in the CNS.

Mouse MOG (35-55): A T-Cell-Dependent Pathway

Immunization with mouse MOG (35-55) peptide in C57BL/6 mice elicits a strong, conventional T-cell-mediated autoimmune response.

-

Antigen Presentation: Dendritic cells (DCs) and other professional antigen-presenting cells (APCs) in the periphery process the MOG peptide and present it via the MHC class II molecule I-A\textsuperscript{b}.

-

T-Cell Activation: Naive CD4+ T-cells recognize the MOG-MHC complex via their T-cell receptor (TCR). This interaction, along with co-stimulatory signals (e.g., CD28/B7), triggers T-cell activation, proliferation, and differentiation.

-

Th1/Th17 Polarization: The activated T-cells primarily differentiate into pro-inflammatory Th1 and Th17 subsets. Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17.[9] Both cytokines are critical for EAE pathogenesis.

-

CNS Infiltration: These pathogenic T-cells cross the blood-brain barrier, are reactivated by local APCs in the CNS, and orchestrate an inflammatory cascade leading to demyelination and axonal damage. This mechanism is independent of B-cells.[3][6]

Human MOG (35-55): A B-Cell-Dependent Pathway

While the human MOG (35-55) peptide itself is a poor encephalitogen, the full-length human MOG protein induces a B-cell-dependent form of EAE.[6][7] The Proline at position 42 is critical for this shift.[6]

-

B-Cell Antigen Recognition: B-cells with MOG-specific B-cell receptors (BCRs) recognize and internalize the full-length human MOG protein. This allows for efficient processing and presentation of MOG epitopes.

-

B-Cell as APC: These activated B-cells present MOG peptides (including the 35-55 region) on their MHC class II molecules to cognate CD4+ T-cells.

-

T-Cell Help and B-Cell Activation: The interaction between the B-cell (as an APC) and the T-helper cell, mediated by TCR-MHCII and co-stimulatory molecules like CD40-CD40L, is crucial. This bidirectional signaling provides help to the B-cell, driving its proliferation, class-switching, and differentiation into antibody-secreting plasma cells.

-

Pathogenic Antibodies & Cytokine Production: The resulting anti-MOG antibodies can contribute to demyelination via complement-dependent cytotoxicity and other mechanisms. Furthermore, activated B-cells can produce pro-inflammatory cytokines, such as IL-6, which further promote the differentiation of pathogenic Th17 cells, perpetuating the inflammatory cycle within the CNS.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows.

Figure 1: Comparative Pathogenic Mechanisms.

Figure 2: Standard EAE Induction Workflow.

Experimental Protocols

Induction of Active EAE in C57BL/6 Mice

This protocol outlines the standard method for inducing EAE using MOG (35-55) peptide.

Materials:

-

MOG (35-55) peptide (mouse sequence)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)

-

Pertussis Toxin (PTx)

-

Sterile Phosphate-Buffered Saline (PBS)

-

8-12 week old female C57BL/6 mice

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare CFA by ensuring the M. tuberculosis is evenly suspended.

-

In a sterile glass syringe, draw up an equal volume of the MOG peptide solution and CFA.

-

Connect the antigen syringe to another sterile syringe via a luer-lock connector.

-

Emulsify the mixture by passing it back and forth between the syringes for at least 10-15 minutes until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Keep the emulsion on ice until injection.

-

-

Immunization (Day 0):

-

Anesthetize the mice according to approved institutional protocols.

-

Inject a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (0.1 mL per site).

-

On the same day, administer 100-200 ng of PTx in 0.1 mL of PBS via intraperitoneal (i.p.) injection.

-

-

Second PTx Injection (Day 2):

-

Administer a second dose of PTx (100-200 ng in 0.1 mL PBS) via i.p. injection.

-

-

Clinical Monitoring:

-

Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

-

Assign a clinical score based on the following standard scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or ataxia.

-

3: Complete hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund state or death.

-

-

Provide supportive care (e.g., moistened food and water on the cage floor) for animals with severe paralysis.

-

T-Cell Proliferation Assay

This assay measures the recall response of T-cells isolated from immunized mice.

Procedure:

-

Cell Isolation:

-

At a desired time point (e.g., 10-14 days post-immunization), euthanize mice and aseptically harvest spleens and draining lymph nodes (inguinal, axillary).

-

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash cells and resuspend in complete RPMI-1640 medium.

-

-

Cell Culture:

-

Plate 2 x 10\textsuperscript{5} cells per well in a 96-well round-bottom plate.

-

Add human or mouse MOG (35-55) peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL).

-

Culture for 72 hours at 37°C, 5% CO\textsubscript{2}.

-

-

Proliferation Measurement:

-

For the final 18 hours of culture, add 1 µCi of [\textsuperscript{3}H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

-

Results are typically expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

-

Implications for Research and Development

-

Model Selection: The choice between mouse MOG (35-55) peptide and human MOG protein for EAE induction is critical. Mouse MOG (35-55) is ideal for studying T-cell-mediated CNS inflammation. In contrast, human MOG protein models are necessary for investigating B-cell-dependent pathogenic mechanisms, including antigen presentation and antibody-mediated damage, which may be more relevant for certain MS endotypes and for testing B-cell-targeting therapies.

-

Therapeutic Targeting: The mechanistic divergence highlights distinct therapeutic targets. Therapies aimed at modulating T-cell activation, differentiation, or trafficking may show efficacy in the mouse MOG (35-55) model. Conversely, agents targeting B-cell activation, B-T cell co-stimulation (e.g., CD40-CD40L), or antibody effector functions should be evaluated in the human MOG protein-induced EAE model.

-

Translational Relevance: The finding that human MOG (35-55) is poorly encephalitogenic in standard mice underscores the importance of species differences in immunology. While the mouse peptide provides a robust and reproducible model of T-cell-driven autoimmunity, the human protein model may offer deeper insights into the cooperative roles of T- and B-cells in driving chronic neuroinflammation.[7]

References

- 1. journals.plos.org [journals.plos.org]

- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 3. Regulation of polyclonal T cell responses by an MHC anchor-substituted variant of myelin oligodendrocyte glycoprotein 35-55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Spontaneous Model of Experimental Autoimmune Encephalomyelitis Provides Evidence of MOG-Specific B Cell Recruitment and Clonal Expansion [frontiersin.org]

- 5. Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A B cell–driven EAE mouse model reveals the impact of B cell–derived cytokines on CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]